4-(二氟甲氧基)-2-氟苯甲酸

描述

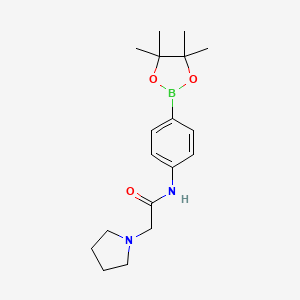

4-(Difluoromethoxy)-2-fluorobenzoic acid is a p-difluoromethoxy substituted benzoic acid .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)-2-fluorobenzoic acid is C8H6F2O3 .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-2-fluorobenzoic acid include a molecular weight of 188.13 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C .科学研究应用

肺纤维化治疗

4-(二氟甲氧基)-2-氟苯甲酸: 已被研究用于其抑制转化生长因子-β1 (TGF-β1) 诱导的上皮间质转化 (EMT) 的潜力,这是特发性肺纤维化 (IPF) 发展过程中的一个关键过程 . 该化合物被证明可降低与 EMT 相关的蛋白质(如 α-SMA、波形蛋白和 I 型胶原)的表达,同时增加 E-钙粘蛋白的表达。这表明该化合物具有治疗肺纤维化的潜力。

药物合成

该化合物是生产罗氟司特的关键合成中间体,罗氟司特是一种选择性磷酸二酯酶 4 (PDE4) 抑制剂 . 罗氟司特用于治疗慢性阻塞性肺病 (COPD) 等疾病,表明4-(二氟甲氧基)-2-氟苯甲酸在合成治疗价值的药物方面的重要性。

抗纤维化机制探索

涉及4-(二氟甲氧基)-2-氟苯甲酸的研究已提供了对细胞水平抗纤维化机制的见解。 通过研究其对 A549 细胞的影响,研究人员能够观察到 Smad2/3 磷酸化水平的调节,这在纤维化疾病中起着重要作用 .

体内治疗效果

该化合物已在动物模型中使用,以证明其治疗效果,例如改善肺功能、减少肺部炎症和纤维化以及减少胶原蛋白沉积 . 这些发现对于开发治疗肺部疾病的新疗法至关重要。

分子病理学

在分子病理学领域,4-(二氟甲氧基)-2-氟苯甲酸已成为旨在从分子水平上理解疾病发病机制的研究的一部分,特别关注 EMT 在纤维化中的作用 .

安全和危害

When handling 4-(Difluoromethoxy)-2-fluorobenzoic acid, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

The primary target of 4-(Difluoromethoxy)-2-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This transformation leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .

Mode of Action

4-(Difluoromethoxy)-2-fluorobenzoic acid interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin . This compound also significantly reduces Smad2/3 phosphorylation levels .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is a key player in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, 4-(Difluoromethoxy)-2-fluorobenzoic acid can reduce the excessive deposition of extracellular matrix components, thereby mitigating the progression of fibrosis .

Pharmacokinetics

The compound is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The action of 4-(Difluoromethoxy)-2-fluorobenzoic acid results in the attenuation of TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .

生化分析

Biochemical Properties

4-(Difluoromethoxy)-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as transforming growth factor-beta 1 (TGF-β1) and proteins involved in the epithelial-mesenchymal transition (EMT) process . The interactions between 4-(Difluoromethoxy)-2-fluorobenzoic acid and these biomolecules are primarily inhibitory, leading to the suppression of EMT markers such as alpha-smooth muscle actin, vimentin, and collagen I, while promoting the expression of E-cadherin . These interactions are crucial in understanding the compound’s potential therapeutic applications in conditions like pulmonary fibrosis.

Cellular Effects

The effects of 4-(Difluoromethoxy)-2-fluorobenzoic acid on various cell types and cellular processes are profound. In epithelial cells, this compound has been observed to inhibit the TGF-β1-induced EMT process, which is a critical pathway in fibrosis and cancer metastasis . By modulating cell signaling pathways, 4-(Difluoromethoxy)-2-fluorobenzoic acid influences gene expression and cellular metabolism, leading to reduced fibrosis and improved cellular function . Additionally, this compound has shown potential in reducing lung inflammation and fibrosis in in vivo models .

Molecular Mechanism

At the molecular level, 4-(Difluoromethoxy)-2-fluorobenzoic acid exerts its effects through several mechanisms. It binds to and inhibits the phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of genes involved in EMT and fibrosis . Furthermore, 4-(Difluoromethoxy)-2-fluorobenzoic acid has been shown to reduce the levels of extracellular matrix components, such as collagen, by inhibiting the expression of related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Difluoromethoxy)-2-fluorobenzoic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on EMT and fibrosis markers for extended periods . Long-term studies have indicated that prolonged exposure to 4-(Difluoromethoxy)-2-fluorobenzoic acid may lead to adaptive cellular responses, potentially altering its efficacy . Degradation products of the compound have not shown significant bioactivity, suggesting that the parent compound is primarily responsible for its observed effects .

Dosage Effects in Animal Models

The effects of 4-(Difluoromethoxy)-2-fluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild inflammation and cellular stress . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

4-(Difluoromethoxy)-2-fluorobenzoic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate its excretion . Additionally, 4-(Difluoromethoxy)-2-fluorobenzoic acid may influence metabolic flux by modulating the activity of enzymes involved in the TGF-β1 signaling pathway . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-(Difluoromethoxy)-2-fluorobenzoic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 4-(Difluoromethoxy)-2-fluorobenzoic acid accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 4-(Difluoromethoxy)-2-fluorobenzoic acid is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The presence of targeting signals and post-translational modifications may direct 4-(Difluoromethoxy)-2-fluorobenzoic acid to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

属性

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXCVZBFHDTIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276415 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-52-0 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)